Naphtho(1,2-b)fluoranthene
Overview
Description
Naphtho[1,2-b]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14. It is a complex organic compound consisting of fused aromatic rings, which gives it unique chemical properties. This compound is known for its presence in environmental pollutants, particularly those resulting from the incomplete combustion of organic materials such as coal, wood, and petroleum products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphtho[1,2-b]fluoranthene can be synthesized through various methods, including photochemical reactions and cyclodehydrogenation. One approach involves the dehydrogenation of hexahydro-1-(1,2,5,6,7,8-hexahydro-4-phenanthryl)anthracene using palladium-sulfur catalysts . Another method includes the photochemical reaction of 2,3-disubstituted benzofurans, which involves photocyclization of the hexatriene system followed by aromatization .
Industrial Production Methods: Industrial production of naphtho[1,2-b]fluoranthene is typically associated with the pyrolysis of catechol and other organic materials. This process is relevant in the study of the combustion of solid fuels like coal, wood, and biomass.
Chemical Reactions Analysis
Types of Reactions: Naphtho[1,2-b]fluoranthene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s polycyclic aromatic structure, which provides multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of naphtho[1,2-b]fluoranthene include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogens or nitrating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of quinones, while reduction may yield partially hydrogenated derivatives. Substitution reactions can produce halogenated or nitrated naphtho[1,2-b]fluoranthene compounds .
Scientific Research Applications
Naphtho[1,2-b]fluoranthene has several scientific research applications due to its unique chemical properties. In chemistry, it is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons. In biology and medicine, it is investigated for its potential carcinogenic and mutagenic effects, which are relevant in understanding the impact of environmental pollutants on human health .
In industry, naphtho[1,2-b]fluoranthene is studied for its role in the formation of soot and other combustion by-products. Its photophysical properties make it useful in materials science, particularly in the development of organic electronic devices and fluorescent materials .
Mechanism of Action
The mechanism of action of naphtho[1,2-b]fluoranthene involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to DNA, proteins, and lipids, contributing to its carcinogenic and mutagenic effects. The compound’s molecular targets include DNA and various enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to naphtho[1,2-b]fluoranthene include other polycyclic aromatic hydrocarbons such as benzo[a]pyrene, chrysene, and dibenz[a,h]anthracene. These compounds share structural similarities and are also known for their presence in environmental pollutants and their potential health effects .
Uniqueness: Naphtho[1,2-b]fluoranthene is unique due to its specific arrangement of fused aromatic rings, which influences its chemical reactivity and physical properties. Its distinct photophysical properties, such as strong fluorescence, make it particularly valuable in materials science applications .
Properties
IUPAC Name |
hexacyclo[11.10.1.02,11.05,10.014,19.020,24]tetracosa-1,3,5,7,9,11,13(24),14,16,18,20,22-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-7-16-15(6-1)12-13-19-21-11-5-10-20-17-8-3-4-9-18(17)23(24(20)21)14-22(16)19/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGDHICYJIULAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C4C=CC=C5C4=C(C=C32)C6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149519 | |
Record name | Naphtho(1,2-b)fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111189-32-3 | |
Record name | Indeno[1,2,3-hi]chrysene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111189-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphtho(1,2-b)fluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111189323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho(1,2-b)fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDENO(1,2,3-HI)CHRYSENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFL7ZNF6AC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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